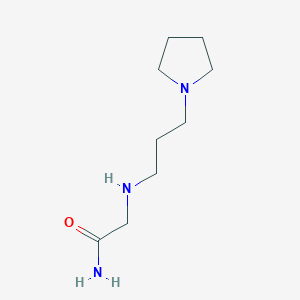
1-(2-cyclopentylacetyl)-3,4-dihydro-2H-quinoline-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-cyclopentylacetyl)-3,4-dihydro-2H-quinoline-5-carboxylic acid, also known as CP-724714, is a small molecule inhibitor of the tyrosine kinase receptor for the epidermal growth factor (EGFR). It was first discovered by Pfizer in 2005 and has since been studied for its potential in cancer treatment.
Wirkmechanismus
1-(2-cyclopentylacetyl)-3,4-dihydro-2H-quinoline-5-carboxylic acid works by inhibiting the tyrosine kinase receptor for the epidermal growth factor (EGFR). This receptor is overexpressed in many types of cancer and plays a key role in tumor growth and progression. By inhibiting this receptor, 1-(2-cyclopentylacetyl)-3,4-dihydro-2H-quinoline-5-carboxylic acid can slow or stop the growth of cancer cells.
Biochemical and Physiological Effects:
1-(2-cyclopentylacetyl)-3,4-dihydro-2H-quinoline-5-carboxylic acid has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the growth of tumor cells and induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the activation of several signaling pathways involved in cancer growth and progression.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(2-cyclopentylacetyl)-3,4-dihydro-2H-quinoline-5-carboxylic acid is that it has been shown to be effective against a wide range of cancer cell lines, including those that are resistant to other types of cancer treatments. However, one limitation is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
Zukünftige Richtungen
There are several potential future directions for research on 1-(2-cyclopentylacetyl)-3,4-dihydro-2H-quinoline-5-carboxylic acid. One area of interest is in combination therapy, where 1-(2-cyclopentylacetyl)-3,4-dihydro-2H-quinoline-5-carboxylic acid is used in conjunction with other cancer treatments to enhance their effectiveness. Another area of interest is in the development of new analogues of 1-(2-cyclopentylacetyl)-3,4-dihydro-2H-quinoline-5-carboxylic acid with improved potency and selectivity for the EGFR receptor. Finally, there is interest in studying the potential of 1-(2-cyclopentylacetyl)-3,4-dihydro-2H-quinoline-5-carboxylic acid in other types of cancer, such as colorectal cancer and head and neck cancer.
Synthesemethoden
The synthesis of 1-(2-cyclopentylacetyl)-3,4-dihydro-2H-quinoline-5-carboxylic acid involves several steps, including the reaction of 2-cyclopentylacetonitrile with ethyl chloroformate to form 2-cyclopentylacetyl chloride. This is then reacted with 2-aminobenzophenone to form the intermediate compound, which is further reacted with sodium cyanoborohydride and acetic acid to yield 1-(2-cyclopentylacetyl)-3,4-dihydro-2H-quinoline-5-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
1-(2-cyclopentylacetyl)-3,4-dihydro-2H-quinoline-5-carboxylic acid has been extensively studied for its potential in cancer treatment, particularly in the treatment of non-small cell lung cancer (NSCLC). It has also been studied for its potential in the treatment of other types of cancer, including breast cancer and pancreatic cancer.
Eigenschaften
IUPAC Name |
1-(2-cyclopentylacetyl)-3,4-dihydro-2H-quinoline-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c19-16(11-12-5-1-2-6-12)18-10-4-8-13-14(17(20)21)7-3-9-15(13)18/h3,7,9,12H,1-2,4-6,8,10-11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYPXCZASMFZDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCCC3=C(C=CC=C32)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-cyclopentylacetyl)-3,4-dihydro-2H-quinoline-5-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-carbamoylphenyl)methyl]-1,2-dihydroacenaphthylene-5-carboxamide](/img/structure/B7561527.png)

![3-Butyl-1-({1-[(4-methoxyphenyl)methyl]piperidin-4-yl}methyl)urea](/img/structure/B7561535.png)
![5-(4-fluorophenyl)-N-[2-(2-methylpiperidin-1-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7561538.png)
![Methyl 4-[(3-chloro-2-fluorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B7561554.png)
![5-(4-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7561556.png)




![2-(5,7-dimethyl-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-methyl-N-(1-phenylethyl)acetamide](/img/structure/B7561605.png)
![N,N'-bis[2-(2-fluorophenoxy)ethyl]isophthalamide](/img/structure/B7561607.png)
